molecular formula C15H12N2O3 B15208127 2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione CAS No. 91614-62-9

2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Cat. No.: B15208127
CAS No.: 91614-62-9
M. Wt: 268.27 g/mol
InChI Key: IYGNOYAKFDVYCD-UHFFFAOYSA-N
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Description

2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazine derivatives with diketones, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and phenyl groups contribute to its reactivity and potential as a versatile scaffold in various applications .

Properties

CAS No.

91614-62-9

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

6-acetyl-5-methyl-1-phenylpyrazolo[1,2-a]pyrazole-3,7-dione

InChI

InChI=1S/C15H12N2O3/c1-9-14(10(2)18)15(20)17-12(8-13(19)16(9)17)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

IYGNOYAKFDVYCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2N1C(=O)C=C2C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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